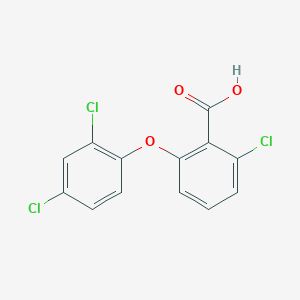
2-(4-Cyclopropylpiperazine-1-sulfonyl)aniline
Overview
Description
2-(4-Cyclopropylpiperazine-1-sulfonyl)aniline, also known as CPP-SA, is a synthetic chemical compound that has been studied for its potential applications in scientific research. CPP-SA is a cyclic amine that has a sulfonyl group attached to its nitrogen atom. It is an important intermediate in the synthesis of a variety of organic compounds such as pharmaceuticals, agrochemicals, and dyes. CPP-SA is a colorless solid that is soluble in water and has a melting point of around 200°C.
Scientific Research Applications
New Synthesis Methods for Sulfonamides
A novel method for the synthesis of sulfonamides has been developed to address the challenges encountered with standard reactions, which often fail or yield low results. This method uses p-nitrophenoxide as a leaving group, enabling the successful synthesis of sulfonamides with a variety of amines, including aniline. This approach has led to sulfonamides that are significantly more potent at adenosine A(2B) receptors, indicating potential applications in receptor-targeted therapies (Luo Yan et al., 2006).
Advancements in Organic Synthesis
Research on the imino exchange reaction in a dearomatization strategy has provided a new pathway to access N-acyl diarylamines and phenothiazines from anilines. This work demonstrates the utility of N-sulfonyl cyclohexadienimines, generated from an iodine(III)-induced oxidative dearomatization of N-sulfonyl protected para-substituted anilines, in facilitating novel synthetic routes for complex organic molecules (Li Zhang et al., 2014).
Photoluminescence Applications
Studies have shown that certain sulfonamides exhibit high fluorescence emissions in the solid state. This property, along with their well-defined intramolecular hydrogen bonds, suggests their potential as fluorescent scaffolds for solid-state materials and turn-on-type probes based on aggregation-induced emission. These materials could be utilized in various sensing and imaging applications, indicating the versatility of sulfonamide compounds in photophysical research (Teruo Beppu et al., 2014).
Drug Design and Medicinal Chemistry
The sulfonamide group plays a crucial role in drug design, particularly in sulfonamide antibacterials. These compounds inhibit tetrahydropteroic acid synthetase and are derivatives of 4-aminobenzenesulfonamide. Despite historical concerns about hypersensitivity, modern research delineates between the sulfonamide moiety and the aniline structure, underscoring the importance of sulfonamides in medicinal chemistry (A. Kalgutkar et al., 2010).
properties
IUPAC Name |
2-(4-cyclopropylpiperazin-1-yl)sulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c14-12-3-1-2-4-13(12)19(17,18)16-9-7-15(8-10-16)11-5-6-11/h1-4,11H,5-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLFWTSJMIEOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclopropylpiperazine-1-sulfonyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




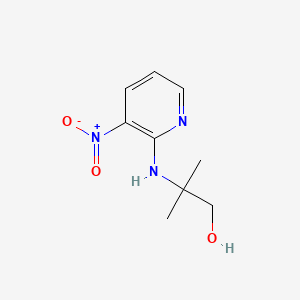
![3-{[(4-Methoxyphenyl)methoxy]methyl}aniline](/img/structure/B1453669.png)
![2-[(3-methoxyphenyl)amino]-N-methylacetamide](/img/structure/B1453670.png)
![3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1453671.png)
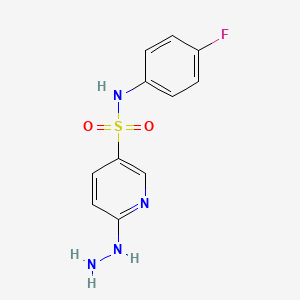
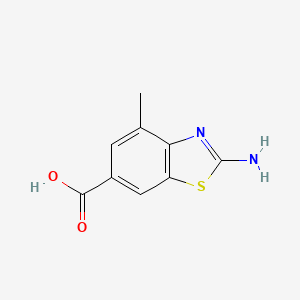


![Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate](/img/structure/B1453679.png)
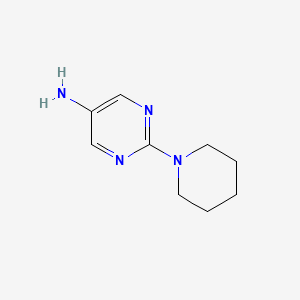
![1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1453684.png)
![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1453685.png)
